molecular formula C27H42O4 B051248 7alpha-Hydroxy-3-oxo-4-cholestenoic acid CAS No. 115538-85-7

7alpha-Hydroxy-3-oxo-4-cholestenoic acid

Cat. No.: B051248
CAS No.: 115538-85-7
M. Wt: 430.6 g/mol
InChI Key: SATGKQGFUDXGAX-MYWFJNCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7alpha-Hydroxy-3-oxo-4-cholestenoic acid is a cholestanoid compound that is cholest-4-en-26-oic acid substituted by an alpha-hydroxy group at position 7 and an oxo group at position 3. It is an intermediate metabolite in the bile acid synthesis pathway and plays a crucial role in the metabolism of cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7alpha-Hydroxy-3-oxo-4-cholestenoic acid is synthesized extrahepatically from cholesterol. The enzyme oxysterols-7alpha-hydrolase (CYP7B1) acts on the precursor 27-hydroxycholesterol to generate this compound . The reaction conditions typically involve the presence of CYP7B1 enzyme and suitable cofactors.

Industrial Production Methods: it can be produced in laboratory settings using biochemical synthesis involving cholesterol and specific enzymes .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy and oxo groups.

    Reduction: The oxo group at position 3 can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The hydroxy group at position 7 can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed:

    Oxidation: Products may include 7-oxo-3-oxo-4-cholestenoic acid.

    Reduction: Products may include 7alpha-Hydroxy-3-hydroxy-4-cholestenoic acid.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

7alpha-Hydroxy-3-oxo-4-cholestenoic acid has several scientific research applications:

Mechanism of Action

7alpha-Hydroxy-3-oxo-4-cholestenoic acid exerts its effects primarily through its role as an intermediate in bile acid synthesis. It is synthesized from cholesterol by the enzyme oxysterols-7alpha-hydrolase (CYP7B1) and further metabolized in the liver. The compound influences metabolic pathways by regulating bile acid synthesis and cholesterol homeostasis. It also acts as a substrate for liver 5beta-reductase (AKR1D1), which is crucial in bile acid metabolism .

Comparison with Similar Compounds

    7alpha-Hydroxycholesterol: Another intermediate in bile acid synthesis with a similar structure but lacking the oxo group at position 3.

    3beta-Hydroxy-5-cholestenoic acid: A related compound in the cholesterol metabolism pathway with different functional groups.

    27-Hydroxycholesterol: The precursor to 7alpha-Hydroxy-3-oxo-4-cholestenoic acid, involved in cholesterol metabolism.

Uniqueness: this compound is unique due to its specific role in bile acid synthesis and its structural features, including the alpha-hydroxy group at position 7 and the oxo group at position 3. These functional groups are critical for its biological activity and its interactions with enzymes involved in cholesterol metabolism .

Properties

IUPAC Name

(6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATGKQGFUDXGAX-MYWFJNCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921749
Record name 7-Hydroxy-3-oxocholest-4-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7alpha-Hydroxy-3-oxo-4-cholestenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

115538-85-7
Record name 7α-Hydroxy-3-oxo-4-cholestenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115538-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7alpha-Hydroxy-3-oxo-4-cholestenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-3-oxocholest-4-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7alpha-Hydroxy-3-oxo-4-cholestenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha-Hydroxy-3-oxo-4-cholestenoic acid
Reactant of Route 2
7alpha-Hydroxy-3-oxo-4-cholestenoic acid
Reactant of Route 3
7alpha-Hydroxy-3-oxo-4-cholestenoic acid
Reactant of Route 4
7alpha-Hydroxy-3-oxo-4-cholestenoic acid
Reactant of Route 5
7alpha-Hydroxy-3-oxo-4-cholestenoic acid
Reactant of Route 6
7alpha-Hydroxy-3-oxo-4-cholestenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.